molecular formula C9H9ClIN3 B2572193 6-chloro-3-iodo-1-isopropyl-1H-pyrazolo[4,3-c]pyridine CAS No. 1643499-67-5

6-chloro-3-iodo-1-isopropyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B2572193
CAS No.: 1643499-67-5
M. Wt: 321.55
InChI Key: IRMQCMBHQZOCHU-UHFFFAOYSA-N
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Description

6-chloro-3-iodo-1-isopropyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound with the molecular formula C9H9ClIN3. This compound is characterized by the presence of both chlorine and iodine atoms attached to a pyrazolo[4,3-c]pyridine core, which is further substituted with an isopropyl group. It is a pale-yellow to yellow-brown solid and has a molecular weight of 321.55 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-iodo-1-isopropyl-1H-pyrazolo[4,3-c]pyridine typically involves the formation of the pyrazolo[4,3-c]pyridine core followed by the introduction of chlorine, iodine, and isopropyl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition precisely .

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-iodo-1-isopropyl-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6-chloro-3-iodo-1-isopropyl-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-3-iodo-1-isopropyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and iodine atoms can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function through competitive or allosteric mechanisms .

Comparison with Similar Compounds

Similar Compounds

    6-chloro-1H-pyrazolo[4,3-c]pyridine: Lacks the iodine and isopropyl substituents.

    3-iodo-1H-pyrazolo[4,3-c]pyridine: Lacks the chlorine and isopropyl substituents.

    1-isopropyl-1H-pyrazolo[4,3-c]pyridine: Lacks the chlorine and iodine substituents.

Uniqueness

6-chloro-3-iodo-1-isopropyl-1H-pyrazolo[4,3-c]pyridine is unique due to the combination of chlorine, iodine, and isopropyl groups on the pyrazolo[4,3-c]pyridine core. This unique substitution pattern can result in distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

6-chloro-3-iodo-1-propan-2-ylpyrazolo[4,3-c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClIN3/c1-5(2)14-7-3-8(10)12-4-6(7)9(11)13-14/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMQCMBHQZOCHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC(=NC=C2C(=N1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClIN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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